N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CMPO-FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves the reaction of precursors under Hantzsch thiazole synthesis conditions . Researchers have explored its antibacterial potential against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mode of action and efficacy could contribute to novel antimicrobial strategies.
Thiazole Chemistry and Drug Development
Thiazole scaffolds play a crucial role in drug discovery. Many drugs, including antiretrovirals, antifungals, and antineoplastics, contain thiazole moieties. Investigating the pharmacological properties of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide may reveal new avenues for drug development .
HIV Infection Treatment
Thiazole-based compounds have shown promise in treating HIV infections. By studying the interactions of this compound with viral targets, researchers can explore its potential as an antiretroviral agent .
Cancer Therapeutics
Thiazoles have been linked to cancer treatment. For instance, Darbufelone, a thiazole derivative, inhibits lung cancer cell growth. Investigating the effects of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide on cancer cells could provide valuable insights .
Antioxidant Properties
Chlorine substitution in low molecular weight compounds can alter their biological activity. Researchers may explore the antioxidant potential of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, considering its chlorine content .
1,2,4-Triazole Synthesis
While not directly related to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, understanding its synthesis pathways can contribute to broader knowledge. For instance, 1,2,4-triazole-containing scaffolds have pharmacological significance, and researchers continually explore novel strategies for their synthesis .
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-11-2-5-13(10-15(11)18)21-17(23)16(22)20-8-9-24-14-6-3-12(19)4-7-14/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKJSMEFNQVES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.